molecular formula C10H10O2 B6253605 2-acetyl-6-methylbenzaldehyde CAS No. 1822999-82-5

2-acetyl-6-methylbenzaldehyde

Cat. No.: B6253605
CAS No.: 1822999-82-5
M. Wt: 162.2
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Description

2-acetyl-6-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the second position and a methyl group at the sixth position on the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-6-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 2-acetyl-6-methylbenzoic acid or 2-acetyl-6-methylbenzyl alcohol.

    Reduction: 2-acetyl-6-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-acetyl-6-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the manufacture of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-6-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-acetylbenzaldehyde: Lacks the methyl group at the sixth position.

    6-methylbenzaldehyde: Lacks the acetyl group at the second position.

    2-methylbenzaldehyde: Lacks the acetyl group at the second position.

Uniqueness

2-acetyl-6-methylbenzaldehyde is unique due to the presence of both an acetyl and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. This combination of functional groups allows for a diverse range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1822999-82-5

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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